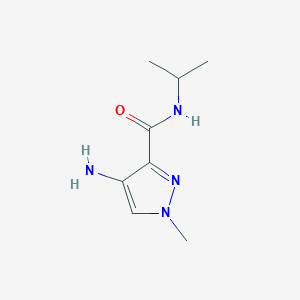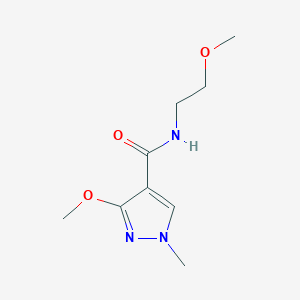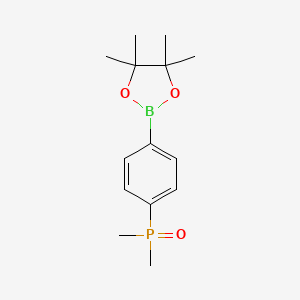
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is a useful research compound. Its molecular formula is C5H9ClFNO3 and its molecular weight is 185.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity : Amino acid ester derivatives containing 5-fluorouracil have been synthesized for potential antitumor activity. These compounds were prepared using a coupling agent and tested against leukemia and liver cancer cell lines, showing significant inhibitory effects (J. Xiong et al., 2009). This suggests that derivatives related to the queried compound could have applications in cancer research.
Chiral Derivatization Agent : The synthesis of 2-fluoro-2-phenylacetic acid from phenylglycine demonstrated its utility as a chiral derivatizing agent. This compound allows the distinction of enantiomers and the determination of enantiomeric excess of secondary alcohols via NMR spectroscopy, highlighting its importance in stereochemical analyses (S. Hamman et al., 1987).
Antibacterial and Antifungal Applications : The synthesis of 3-hydroxyazetidin-2-ones has been reported along with their evaluation for antibacterial and antifungal activities. These compounds showed significant activity against various pathogenic fungi and bacteria, suggesting that the structural motif of 3-hydroxyazetidin might be beneficial in developing new antimicrobial agents (O. M. Walsh et al., 1996).
Fluorinated Building Blocks for Medicinal Chemistry : Research into fluorine-containing cyclic beta-amino acids, such as 3-fluoroazetidine-3-carboxylic acid, has shown their potential as building blocks in medicinal chemistry. These compounds serve as intermediates for synthesizing fluorine-containing α-hydroxy-β-amino acids and dipeptides, indicating the value of fluorinated azetidines in drug development (Eva Van Hende et al., 2009).
Nicotinic Acetylcholine Receptor Imaging : A study on 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine, a new positron emission tomography (PET) ligand for nicotinic receptors, showcases the application of fluorinated azetidine derivatives in neuroimaging. This compound, labeled with fluorine-18, has shown promise for PET imaging of nicotinic acetylcholine receptors in the brain, offering insights into neurological diseases and conditions (F. Doll et al., 1999).
Eigenschaften
IUPAC Name |
2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVHRBMSNOAWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(C(=O)O)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-fluorophenoxy)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2889981.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)



![1-[6-(1H-1,2,3-Benzotriazol-1-yl)hexyl]-1H-1,2,3-benzotriazole](/img/structure/B2889992.png)



![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B2890001.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(2-methylphenyl)chromene-3-carboxamide](/img/structure/B2890004.png)
